molecular formula C17H17BrN6O2 B2770991 (5-bromofuran-2-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1021226-61-8

(5-bromofuran-2-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2770991
CAS No.: 1021226-61-8
M. Wt: 417.267
InChI Key: SSFRKPVAZFUAIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5-bromofuran-2-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a research chemical. It has a molecular formula of C17H17BrN6O2 and a molecular weight of 417.267.


Molecular Structure Analysis

The compound contains a bromofuran moiety, a phenyl-tetrazolyl moiety, and a piperazinyl moiety. Tetrazole is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel compounds with a structure similar to the one have been synthesized and evaluated for their antibacterial activity against various human pathogenic bacteria. Compounds with specific moieties on the piperazine ring showed significant inhibition of bacterial growth, suggesting potential development as antimicrobial agents (A. Nagaraj, S. Srinivas, & G. N. Rao, 2018).

Synthesis, Structure, and In Vitro Cytotoxicity

  • Studies have demonstrated the synthesis of 2-aroyl-5-bromobenzofuran compounds and their cytotoxicity on human cancer cell lines, offering a framework for developing potential cancer therapeutics (Nguyễn Tiến Công et al., 2020).

Antioxidant Properties

  • Diphenylmethane derivative bromophenols, including natural products, have been synthesized and evaluated for their antioxidant activities through various in vitro assays. Such compounds exhibit effective antioxidant power, suggesting their potential use in preventing oxidative stress-related diseases (H. T. Balaydın et al., 2010).

Enzyme Inhibitory Activity and Therapeutic Applications

  • A series of compounds with a similar molecular framework have been synthesized and showed good enzyme inhibitory activity, including acetyl- and butyrylcholinesterase, hinting at potential applications in treating diseases like Alzheimer's (G. Hussain et al., 2017).

Antimicrobial and Anti-inflammatory Activities

  • Novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols have been synthesized and showed potent antibacterial activity and significant anti-inflammatory activity against carrageenan-induced paw edema in rats, suggesting a potential in developing new antimicrobial and anti-inflammatory drugs (E. Al-Abdullah et al., 2014).

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN6O2/c18-15-7-6-14(26-15)17(25)23-10-8-22(9-11-23)12-16-19-20-21-24(16)13-4-2-1-3-5-13/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFRKPVAZFUAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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